molecular formula C14H15NO5 B6230321 ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate CAS No. 26893-07-2

ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate

Cat. No.: B6230321
CAS No.: 26893-07-2
M. Wt: 277.3
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Description

Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate is a quinoline derivative known for its diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with hydroxy, methoxy, and carboxylate groups, enhancing its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxyquinoline with ethyl chloroformate in the presence of a base to form the ester. The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Catalysts and solvents are selected to enhance reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of quinoline-3-methanol derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate involves its interaction with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The quinoline core can intercalate with DNA, potentially disrupting cellular processes and exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxyquinoline-3-carboxylate: Lacks the methoxy groups, which may reduce its reactivity and biological activity.

    Ethyl 7,8-dimethoxyquinoline-3-carboxylate: Lacks the hydroxy group, affecting its ability to form hydrogen bonds and interact with biological targets.

Uniqueness

Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate is unique due to the presence of both hydroxy and methoxy groups, which enhance its chemical reactivity and potential biological activities. This combination of functional groups allows for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

26893-07-2

Molecular Formula

C14H15NO5

Molecular Weight

277.3

Purity

95

Origin of Product

United States

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